molecular formula C15H30N2 B14510541 (Tridecylamino)acetonitrile CAS No. 64152-89-2

(Tridecylamino)acetonitrile

Cat. No.: B14510541
CAS No.: 64152-89-2
M. Wt: 238.41 g/mol
InChI Key: ODEBYAYRQIDSJV-UHFFFAOYSA-N
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Description

(Tridecylamino)acetonitrile is an organic compound characterized by the presence of a tridecylamino group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tridecylamino)acetonitrile typically involves the reaction of tridecylamine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where tridecylamine reacts with a suitable nitrile compound, such as acetonitrile, in the presence of a catalyst or under basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Tridecylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the tridecylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

(Tridecylamino)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism by which (Tridecylamino)acetonitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the tridecylamino group can interact with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: Contains an amino group attached to acetonitrile.

    Acetonitrile: A simpler nitrile compound without the tridecylamino group.

    Aminopropionitrile: Contains a propionitrile moiety with an amino group.

Uniqueness

(Tridecylamino)acetonitrile is unique due to the presence of the long tridecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

64152-89-2

Molecular Formula

C15H30N2

Molecular Weight

238.41 g/mol

IUPAC Name

2-(tridecylamino)acetonitrile

InChI

InChI=1S/C15H30N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16/h17H,2-12,14-15H2,1H3

InChI Key

ODEBYAYRQIDSJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNCC#N

Origin of Product

United States

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